他唑氟
描述
Synthesis Analysis
Tazofelone has been crystallized as two polymorphic racemic compounds, designated I and II, and as an (S)-(-) enantiomorph. These crystal forms have been characterized using FTIR and solid-state NMR spectroscopy, single crystal X-ray analysis, and differential scanning calorimetry .Molecular Structure Analysis
The crystal structure prediction study confirmed the stability of the racemic form II (RCII) and showed that the racemic compound had greater potential for polymorphism than the single enantiomer . The racemic crystals are significantly more stable than the physical mixture of the enantiomorphs .Chemical Reactions Analysis
Tazofelone crystals show enantiotropic stability, with racemic crystals being more stable than the physical mixture of enantiomorphs, due to similar molecular conformations and crystal packing efficiencies .Physical And Chemical Properties Analysis
The stability relationship of the racemic polymorphs has been established as enantiotropic, with form II being low-temperature stable and form I being high-temperature stable .科学研究应用
晶体多态性和稳定性
他唑氟因其晶体多态性和稳定性而受到研究。Price 等人 (2014) 通过将晶体能景观计算与实验工作相结合,研究了他唑氟的结构纯度。此研究证实了外消旋形式 II 的稳定性,并突出了该化合物与单一对映体相比的多态性潜力。确定了获得某些多晶型的相纯样品的挑战,强调了确保药物开发中结构纯度的重要性 (Price 等人,2014)。
Reutzel-Edens 等人 (2000) 还探讨了他唑氟的同手性和外消旋晶体之间的稳定性关系。他们使用光谱、晶体学和热力学方法来确定外消旋多晶型的对映性质。研究发现,外消旋晶体比对映异构体的物理混合物更稳定,提供了对影响稳定性的分子构象和氢键模式的见解 (Reutzel-Edens 等人,2000)。
对映异构体固溶体的发现
Huang 等人 (2006) 在他唑氟的对映异构体固溶体方面做出了重大发现。他们通过用对映体纯晶体接种他唑氟的外消旋液体,发现了对映异构体的 II 型固溶体。这一发现表明固溶体比竞争性外消旋体的生长速度更快,并突出了他唑氟的构象柔性在其形成外消旋体和固溶体中的作用。这一发现对于工程化结晶材料以优化物理性质至关重要 (Huang 等人,2006)。
安全和危害
属性
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMMRHUILQOQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869857 | |
Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tazofelone | |
CAS RN |
136433-51-7 | |
Record name | Tazofelone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136433517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAZOFELONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH2I1JN8Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。